

Unraveling the Mechanisms of "BTK Inhibitor 18": A Trio of Targeted Approaches

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Compound of Interest		
Compound Name:	BTK inhibitor 18	
Cat. No.:	B15576705	Get Quote

The designation "BTK inhibitor 18" encompasses at least three distinct molecular entities, each with a unique mechanism of action for inhibiting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor and Fc receptor signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms of action for these inhibitors, targeting researchers, scientists, and drug development professionals. The inhibitors covered are the covalent inhibitor known as Compound 27, the non-covalent inhibitor AS-1763 (docirbrutinib), and the irreversible inhibitor CHMFL-BTK-11.

Compound 27: A Covalent Approach to BTK Inhibition

Compound 27 is a potent and selective covalent inhibitor of BTK.[1][2][3] Its mechanism of action is characterized by the irreversible formation of a covalent bond with a non-catalytic cysteine residue, Cys481, located near the ATP-binding site of BTK.[1][3] This covalent modification leads to sustained target engagement, even after the compound has been cleared from systemic circulation.[2][3]

Biochemical and Cellular Activity

In biochemical assays, Compound 27 demonstrates potent inactivation of BTK with a second-order rate constant (k_inact/K_I) of 12,000 M⁻¹s⁻¹.[3] It also effectively inhibits the anti-IgM-induced activation of B-cells in human whole blood, a key cellular event mediated by BTK, with a half-maximal inhibitory concentration (IC50) of 84 nM.[3]



Parameter	Value	Assay
BTK IC50	142 nM	Biochemical Assay
k_inact/K_I	12,000 M ⁻¹ s ⁻¹	Biochemical Assay
Anti-IgM-induced B-cell activation IC50	84 nM	Human Whole Blood Assay
BMX IC50	129 nM	Kinase Panel
LCK IC50	130 nM	Kinase Panel
ErbB4 IC50	377 nM	Kinase Panel
TEC IC50	409 nM	Kinase Panel
TXK IC50	1770 nM	Kinase Panel

In Vivo Efficacy

In a rat collagen-induced arthritis (CIA) model, oral administration of Compound 27 resulted in a dose-dependent reduction in joint inflammation.[1][2][3] This anti-inflammatory effect is attributed to its sustained in vivo BTK occupancy.[2][3]

Dose	Effect	Animal Model
1-30 mg/kg	Dose-dependent reduction in joint inflammation	Rat Collagen-Induced Arthritis (CIA)

Experimental Protocols

Biochemical BTK Inhibition Assay: The inhibitory activity of Compound 27 on BTK was determined using a time-dependent inactivation assay. Recombinant human BTK was incubated with varying concentrations of the inhibitor for different time points. The remaining BTK activity was then measured by adding a sub-saturating concentration of a fluorescently labeled ATP tracer and detecting its binding to the active site. The rate of inactivation (k_obs) was determined at each inhibitor concentration, and the data were fitted to the equation k_obs = k_i inact * [I] / (K_i + [I]) to determine the kinetic constants k_i inact and K_i .



Human Whole Blood B-cell Activation Assay: Freshly collected human whole blood was preincubated with a dose range of Compound 27. B-cell activation was then stimulated by the addition of anti-IgM antibody. After a defined incubation period, the cells were stained with fluorescently labeled antibodies against the B-cell marker CD20 and the activation marker CD69. The expression of CD69 on the CD20-positive B-cell population was quantified by flow cytometry to determine the IC50 value.

Signaling Pathway



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Caption: Covalent inhibition of BTK by Compound 27 blocks BCR signaling.

AS-1763 (Docirbrutinib): A Non-Covalent, Pan-Mutant Inhibitor

AS-1763, also known as docirbrutinib, is a potent, selective, and orally bioavailable non-covalent inhibitor of both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors like ibrutinib.[4][5][6] Its reversible binding to the ATP-binding site of BTK makes it a promising next-generation inhibitor for treating B-cell malignancies.[4]

Biochemical and Cellular Activity

AS-1763 demonstrates sub-nanomolar IC50 values against both wild-type and C481S-mutated BTK.[6] It also shows potent inhibitory activity against other clinically relevant BTK mutations.



Parameter	Value	Target
IC50	<1 nM	Wild-type BTK
IC50	<1 nM	C481S-mutated BTK

In Vivo Efficacy

Preclinical studies have shown that AS-1763 exhibits significant antitumor potency in mouse models of diffuse large B-cell lymphoma (DLBCL) and demonstrates strong synergy with the Bcl-2 inhibitor venetoclax.[5]

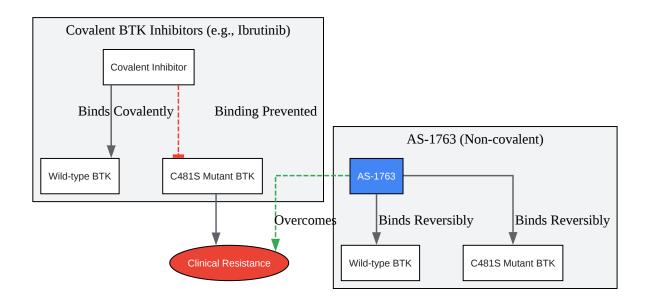
Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of AS-1763 was measured using a fluorescence-based assay. Recombinant wild-type or C481S mutant BTK was incubated with a kinase buffer containing ATP and a peptide substrate. The reaction was initiated by the addition of the enzyme, and the phosphorylation of the peptide substrate was monitored over time by measuring the change in fluorescence. IC50 values were determined by fitting the doseresponse curves to a four-parameter logistic equation.

Cellular BTK Inhibition Assay: A human B-cell lymphoma cell line (e.g., TMD8) was treated with various concentrations of AS-1763. The cells were then lysed, and the phosphorylation of BTK at Tyr223 was assessed by Western blotting using a phospho-specific antibody. The total BTK levels were also measured as a loading control. The intensity of the bands was quantified to determine the cellular IC50 for BTK inhibition.

Logical Relationship Diagram





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Caption: AS-1763 overcomes C481S-mediated resistance to covalent inhibitors.

CHMFL-BTK-11: A Highly Selective, Irreversible Inhibitor

CHMFL-BTK-11 is a rationally designed, highly selective, and potent irreversible inhibitor of BTK that forms a covalent bond with Cys481.[7][8] Its high specificity makes it a valuable pharmacological tool for studying BTK-mediated signaling.[7]

Biochemical and Cellular Activity

CHMFL-BTK-11 potently blocks anti-IgM stimulated BCR signaling in Ramos cell lines and isolated human primary B-cells.[7][8] It also significantly inhibits the production of TNF- α in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[8]



Parameter	Effect	Cell Line/System
BCR Signaling	Potent Blockade	Ramos cells, human primary B-cells
TNF-α Production	Significant Inhibition	LPS-stimulated human PBMCs

In Vivo Efficacy

In an adjuvant-induced arthritis rat model, CHMFL-BTK-11 demonstrated a significant antiinflammatory effect by blocking the proliferation of activated B-cells, inhibiting the secretion of inflammatory factors (IgG1, IgG2, IgM, IL-6), and stimulating the secretion of the antiinflammatory cytokine IL-10.[7][8][9]

Effect	Animal Model
Ameliorated inflammatory response	Adjuvant-induced arthritis in rats
Blocked activated B-cell proliferation	Adjuvant-induced arthritis in rats
Inhibited inflammatory factor secretion	Adjuvant-induced arthritis in rats
Stimulated IL-10 secretion	Adjuvant-induced arthritis in rats

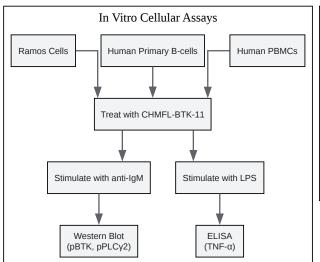
Experimental Protocols

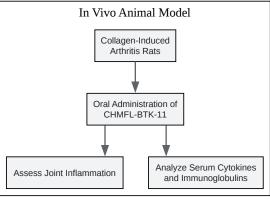
Western Blot Analysis of BTK Signaling: Ramos cells were pre-treated with CHMFL-BTK-11 for a specified time, followed by stimulation with anti-IgM. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCy2 (Tyr1217), and total PLCy2. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Cytokine Production Assay: Human PBMCs were isolated and pre-incubated with CHMFL-BTK-11. The cells were then stimulated with lipopolysaccharide (LPS). After 24 hours, the cell culture supernatants were collected, and the concentration of TNF-α was measured using a commercial ELISA kit according to the manufacturer's instructions.



Experimental Workflow Diagram





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Caption: Experimental workflow for evaluating CHMFL-BTK-11 activity.

In conclusion, the term "BTK inhibitor 18" refers to a collection of compounds with distinct and sophisticated mechanisms for targeting BTK. Compound 27 and CHMFL-BTK-11 exemplify the covalent irreversible inhibition strategy, offering prolonged target engagement. In contrast, AS-1763 represents a non-covalent approach, effectively overcoming resistance mechanisms that have emerged against first-generation covalent inhibitors. The detailed understanding of these varied mechanisms is paramount for the continued development of novel and effective therapies for B-cell malignancies and autoimmune disorders.

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